molecular formula C4H4IN3 B112744 4-Amino-6-iodopyrimidine CAS No. 53557-69-0

4-Amino-6-iodopyrimidine

Cat. No. B112744
CAS RN: 53557-69-0
M. Wt: 221 g/mol
InChI Key: LQSJUQMCZHVKES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-6-iodopyrimidine is a chemical compound with the molecular formula C4H4IN3 . It is used in laboratory chemicals and for scientific research and development .


Synthesis Analysis

Research developments in the syntheses of pyrimidines, including 4-Amino-6-iodopyrimidine, have been reported . The synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines .


Molecular Structure Analysis

The molecular structure of 4-Amino-6-iodopyrimidine consists of a pyrimidine ring, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Chemical Reactions Analysis

4-Amino-6-iodopyrimidine can undergo various chemical reactions. For instance, it has been used in crosslinking reactions with guanine derivatives . Additionally, it has been involved in reactions with phenol in the presence of oxidizing reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Amino-6-iodopyrimidine include its molecular weight, density, melting point, and boiling point .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Labeled Compounds : 5-Amino-4-iodopyrimidine, related to 4-Amino-6-iodopyrimidine, has been used in synthesizing carbon-14 and stable isotope-labeled compounds. These labeled pyrimidines are valuable intermediates for various bond formations in chemical synthesis (Latli et al., 2008).

  • Cytostatic Alkynylpyrimidine Derivatives : Alkynyl-2,4-diaminopyrimidine derivatives, closely related to 4-Amino-6-iodopyrimidine, have been prepared using cross-coupling reactions. These compounds have shown considerable cytostatic activity, which is significant for cancer research and treatment (Hocková et al., 2004).

  • Electrochemical Synthesis Applications : Novel 4-amino-6-arylpyrimidines, a variant of 4-Amino-6-iodopyrimidine, have been synthesized electrochemically. This method allows for the creation of coupling products under mild conditions, which is beneficial for various chemical syntheses (Sengmany et al., 2011).

Biochemical and Pharmaceutical Research

  • Antiviral Activity : Certain pyrimidine derivatives, including those similar to 4-Amino-6-iodopyrimidine, have exhibited antiviral activities. These compounds have shown effectiveness against herpes viruses and retroviruses, highlighting their potential in antiviral drug development (Holý et al., 2002).

  • Antibacterial and Antifungal Properties : Synthesized 2-amino-4-(1-naphthyl)-6-arylpyrimidines, similar in structure to 4-Amino-6-iodopyrimidine, have shown in vitro antibacterial and antifungal activities. This indicates their potential use in developing new antimicrobial agents (Ingarsal et al., 2007).

Material Science and Nanotechnology

  • Synthesis of Schiff Base Congeners : 4-Amino-6-iodopyrimidine derivatives have been used in the green synthesis of Schiff base congeners. These compounds, with their unique chemical properties, could have applications in material science and nanotechnology (Karati et al., 2022).

Safety And Hazards

4-Amino-6-iodopyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

There is ongoing research into the roles of pyrimidines, including 4-Amino-6-iodopyrimidine, in various diseases, including cancers and neurodegenerative diseases . The development of new molecules with potent activity against otherwise highly resistant pathogens is a key area of interest .

properties

IUPAC Name

6-iodopyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4IN3/c5-3-1-4(6)8-2-7-3/h1-2H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSJUQMCZHVKES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00482781
Record name 4-Amino-6-iodopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-iodopyrimidine

CAS RN

53557-69-0
Record name 4-Amino-6-iodopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-6-iodopyrimidine
Reactant of Route 2
Reactant of Route 2
4-Amino-6-iodopyrimidine
Reactant of Route 3
Reactant of Route 3
4-Amino-6-iodopyrimidine
Reactant of Route 4
4-Amino-6-iodopyrimidine
Reactant of Route 5
Reactant of Route 5
4-Amino-6-iodopyrimidine
Reactant of Route 6
4-Amino-6-iodopyrimidine

Citations

For This Compound
2
Citations
BA Johns, KS Gudmundsson, SH Allen - Bioorganic & medicinal chemistry …, 2007 - Elsevier
… of commercially available 4,6-dichloropyrimidine (24) to its corresponding diiodide 25 resulted in a substrate that could be selectively converted to the 4-amino-6-iodopyrimidine 26. The …
Number of citations: 33 www.sciencedirect.com
A Reichelt, JM Bailis, MD Bartberger, G Yao… - European Journal of …, 2014 - Elsevier
The Cell division cycle 7 (Cdc7) protein kinase is essential for DNA replication and maintenance of genome stability. We systematically explored thiazole-based compounds as …
Number of citations: 34 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.